

Introduction: The Significance of the Piperazine Moiety

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-2-yl)ethanol

Cat. No.: B1611862

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The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.^[1] The introduction of an N-methyl group and a hydroxyethyl chain, as seen in 2-(4-methylpiperazin-1-yl)ethanol, creates a versatile building block with multiple points for further functionalization. This tertiary amine with a primary alcohol functionality is a key intermediate in the synthesis of a wide range of biologically active molecules, from anticancer agents to central nervous system drugs.^{[1][2]} This guide provides a detailed overview of its chemical properties, synthesis, analytical characterization, and safe handling for researchers and drug development professionals.

Physicochemical Properties

2-(4-methylpiperazin-1-yl)ethanol is typically supplied as a light brown oil or liquid at room temperature.^[3] Its key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	5464-12-0	[4]
Molecular Formula	C ₇ H ₁₆ N ₂ O	[4][5]
Molecular Weight	144.22 g/mol	[4]
Physical Form	Liquid / Light Brown Oil	[3]
Storage Temperature	Room Temperature	
Topological Polar Surface Area (TPSA)	26.7 Å ²	[4]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	2	[6]

Synthesis and Mechanistic Insights

The most common laboratory-scale synthesis of 2-(4-methylpiperazin-1-yl)ethanol involves the nucleophilic substitution of a haloethanol with N-methylpiperazine.[3] This approach is efficient and utilizes readily available starting materials.

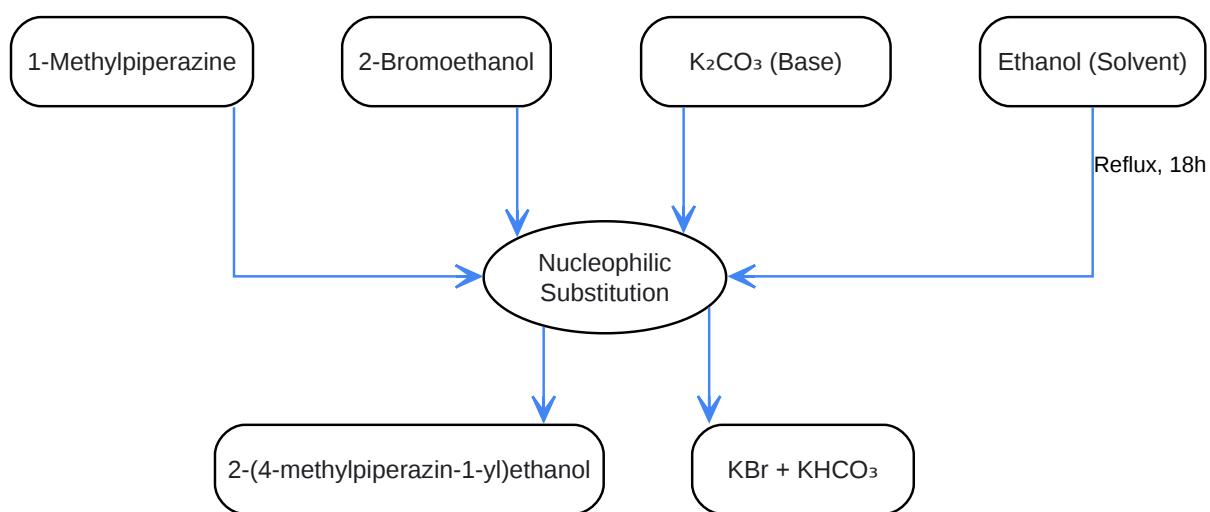
Synthetic Protocol: N-alkylation of 1-Methylpiperazine

This protocol describes the synthesis via the reaction of 1-methylpiperazine with 2-bromoethanol.

Step-by-Step Methodology:

- To a reaction flask, add 1-methylpiperazine (1.26 g, 13 mmol) and anhydrous ethanol (150 µL).
- Add potassium carbonate (5.0 g, 36 mmol) to the mixture. This inorganic base acts as a proton scavenger for the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product.

- Slowly add 2-bromoethanol (2.36 g, 19 mmol) dropwise to the stirring mixture. An excess of the alkylating agent is used to ensure complete conversion of the starting piperazine.
- Heat the reaction mixture under reflux for 18 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic substitution reaction.
- After cooling to room temperature, filter the mixture to remove the insoluble potassium bromide salt and excess potassium carbonate.
- Remove the ethanol solvent from the filtrate by rotary evaporation.
- The resulting residue can be further purified by treating it with a solvent mixture such as acetone/dichloromethane to precipitate any remaining inorganic salts, followed by filtration and solvent removal to yield the final product as a light brown oil.[3]



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Figure 1: Synthetic workflow for 2-(4-methylpiperazin-1-yl)ethanol.

Alternative Synthetic Routes

For the core N-(2-hydroxyethyl)piperazine structure, industrial processes often avoid starting with piperazine itself. One patented method involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine in a hydrogen atmosphere over a nickel-copper-

chromium catalyst.[7][8] This approach builds the heterocyclic ring and adds the side chain in a single process, offering a potentially more atom-economical route for large-scale production.

Analytical Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of 2-(4-methylpiperazin-1-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR is a powerful tool for structural elucidation. The spectrum of 2-(4-methylpiperazin-1-yl)ethanol has distinct signals that correspond to each part of the molecule.

^1H NMR Data (CDCl_3):[3]

- δ 3.61 (t, 2H): A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (- $\text{CH}_2\text{-OH}$). The triplet splitting pattern arises from coupling to the adjacent two protons of the ethyl chain.
- δ 2.56 (t, 2H): A triplet for the two protons on the carbon of the ethyl chain attached to the piperazine nitrogen (- $\text{N-CH}_2\text{-}$). This signal is also split into a triplet by the adjacent methylene group.
- δ 2.3-2.7 (br m, 8H): A broad multiplet that accounts for the eight protons on the four methylene groups of the piperazine ring. The complexity arises from the overlapping signals and their various couplings.
- δ 2.18 (s, 3H): A sharp singlet representing the three protons of the N-methyl group (- N-CH_3). The absence of adjacent protons results in a singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion.

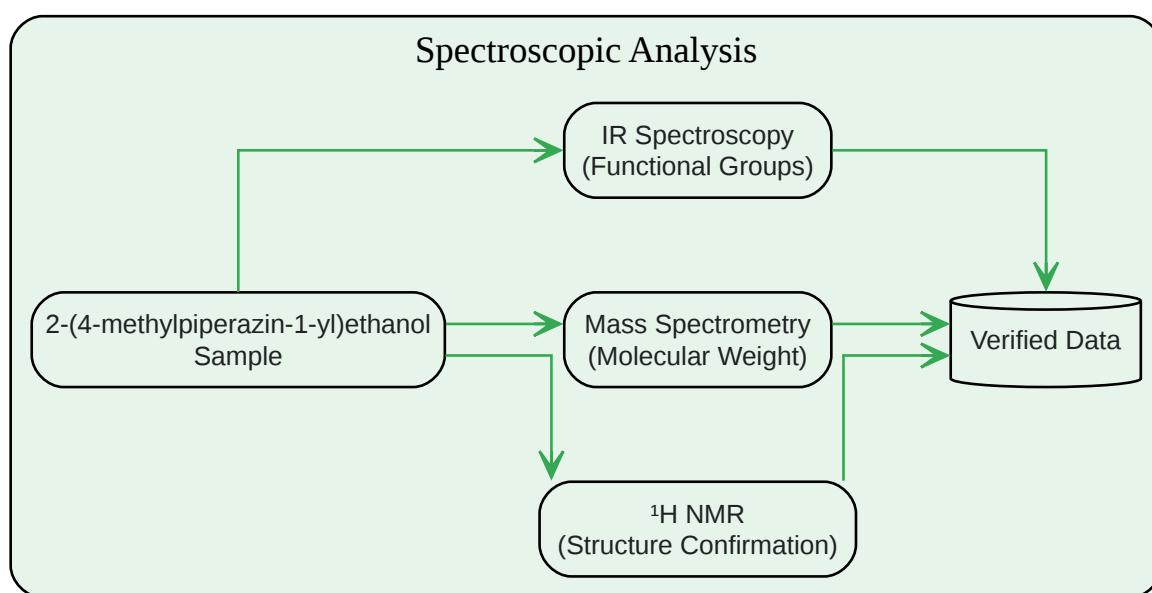
- MS-ESI: A molecular ion peak is observed at m/z 145 $[\text{M}+\text{H}]^+$, which confirms the molecular weight of 144.22 g/mol .[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorptions:

- $\sim 3400 \text{ cm}^{-1}$ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.
- $\sim 2940-2800 \text{ cm}^{-1}$ (strong): Absorptions due to C-H stretching of the alkane-like methyl and methylene groups.^[9]
- $\sim 1100-1000 \text{ cm}^{-1}$ (strong): A C-O stretching vibration from the primary alcohol group.



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Figure 2: Analytical workflow for compound characterization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(4-methylpiperazin-1-yl)ethanol. It is classified as a hazardous substance.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Measures: Use only in a well-ventilated area, such as a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10][11] Avoid breathing vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[12]

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